2-Bromocyclopentanone

Catalog No.
S680854
CAS No.
21943-50-0
M.F
C5H7BrO
M. Wt
163.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromocyclopentanone

CAS Number

21943-50-0

Product Name

2-Bromocyclopentanone

IUPAC Name

2-bromocyclopentan-1-one

Molecular Formula

C5H7BrO

Molecular Weight

163.01 g/mol

InChI

InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h4H,1-3H2

InChI Key

KZBPPOPPFUDSOP-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C1)Br

Canonical SMILES

C1CC(C(=O)C1)Br

Synthesis of Epoxides:

2-Bromocyclopentanone serves as a valuable building block in the synthesis of epoxides, which are cyclic ethers with three-membered rings containing an oxygen atom. This process often involves a reaction with a strong base, such as sodium methoxide, to form an enolate intermediate. The enolate then undergoes ring closure with subsequent protonation to yield the desired epoxide. Biosynth:

Example

The reaction of 2-bromocyclopentanone with sodium methoxide and subsequent cyclization leads to the formation of 2,2-dimethyloxirane (propylene oxide). Organic Syntheses:

Potential Precursor for Complex Molecules:

The versatile structure of 2-bromocyclopentanone makes it a potential precursor for the synthesis of various complex molecules, including:

  • Polymers: The reactive nature of the bromine atom allows for further functionalization and chain extension, leading to the formation of diverse polymers with unique properties.
  • Dyes: Modification of the cyclopentanone ring and incorporation of chromophores can yield new dyes with specific colors and applications.
  • Pharmaceuticals: The presence of the cyclic structure and the reactive bromine group make 2-bromocyclopentanone a potentially valuable building block for the synthesis of novel pharmaceuticals with diverse therapeutic applications. However, it is important to note that further research and development are needed to explore this potential.

2-Bromocyclopentanone is an organic compound with the molecular formula C5_5H7_7BrO and a molecular weight of 163.01 g/mol. It features a cyclopentanone ring where a bromine atom is substituted at the second carbon position. This compound is characterized by its unique structural properties, making it an interesting subject for various

  • Safety information on 2-bromocyclopentanone is limited in publicly available sources.
  • Organic bromides can react with water to form hydrobromic acid, which is an irritant [].
  • Standard laboratory safety practices should be followed when handling any organic compound, including wearing gloves, eye protection, and working in a fume hood.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, leading to the formation of new compounds. For instance, it can react with hydroxide ions to yield cyclopentanone .
  • Dehydrobromination: Under basic conditions, 2-bromocyclopentanone can undergo dehydrobromination to form 2-cyclopentene-1-one, which is a valuable intermediate in organic synthesis .
  • Formation of Epoxides: It can also be utilized in the synthesis of epoxides through various reaction pathways, highlighting its versatility as a precursor in organic chemistry.

The synthesis of 2-bromocyclopentanone can be achieved through several methods:

  • Bromination of Cyclopentanone: One common method involves the direct bromination of cyclopentanone using bromine in a biphasic mixture of water and an organic solvent. This approach allows for effective substitution at the second carbon position .
  • Alternative Synthetic Routes: Other methods include utilizing various reagents like 3-bromo-6-chloroimidazo[1,2-b]pyridine derivatives to facilitate the formation of 2-bromocyclopentanone from cyclopentanone under specific conditions .

2-Bromocyclopentanone serves multiple purposes in chemical research and industry:

  • Intermediate in Organic Synthesis: It is primarily used as an intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Research Tool: Due to its reactivity profile, it is often employed in academic research to study reaction mechanisms and develop new synthetic methodologies.

Interaction studies involving 2-bromocyclopentanone focus on its reactivity with biological systems and other chemicals. Its interaction with cytochrome P450 enzymes suggests a role in drug metabolism, which could impact pharmacokinetics and toxicity profiles of related compounds. Further studies are necessary to elucidate the full scope of its interactions within biological systems.

Several compounds exhibit structural or functional similarities to 2-bromocyclopentanone. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
3-BromocyclopentanoneC5_5H7_7BrO0.96
4-BromocyclopentanoneC5_5H7_7BrO0.92
Trans-2,8-dibromocyclooctanoneC8_8H12_12Br2_2O0.92

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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